1-phenyl-N,N-dipropylmethanesulfonamide
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Overview
Description
1-Phenyl-N,N-dipropylmethanesulfonamide is an organic compound with the molecular formula C13H21NO2S. It is characterized by a phenyl group attached to a methanesulfonamide moiety, with two propyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N,N-dipropylmethanesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N,N-dipropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Phenyl-N,N-dipropylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-phenyl-N,N-dipropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
1-Phenyl-N,N-dipropylmethanesulfonamide can be compared with other sulfonamide compounds, such as:
Benzenesulfonamide: Lacks the propyl groups and has different chemical properties and applications.
N,N-Dipropylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Methanesulfonamide: Simpler structure with different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21NO2S |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
1-phenyl-N,N-dipropylmethanesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-3-10-14(11-4-2)17(15,16)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
YMIJYGREFKPVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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